

In-Depth Technical Guide to Genistein-d4: Safety, Handling, and Experimental Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of key experimental applications for **Genistein-d4**. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Compound Identification and Properties

Genistein-d4 is a deuterated form of Genistein, a naturally occurring isoflavone found in soy products. It is commonly used as an internal standard in mass spectrometry-based quantification of Genistein.[1]



Property	Value	Reference
Synonyms	5,7-dihydroxy-3-(4- hydroxyphenyl-2,3,5,6-d4)-4H- 1-benzopyran-4-one	[2]
CAS Number	187960-08-3	[2]
Molecular Formula	C15H6D4O5	
Molecular Weight	274.3 g/mol	[3]
Appearance	White to yellow powder or crystalline solid	[4]
Melting Point	290-292 °C (decomposes)	[5]
Storage Temperature	-20°C	[3][6]
Purity	≥99% deuterated forms (d1-d4)	[1][6]
Stability	≥ 4 years when stored at -20°C	[1][3]

Safety Data Sheet (SDS) Summary

This section summarizes the key safety information for **Genistein-d4**, compiled from various supplier safety data sheets.

Hazard Identification

Genistein-d4 is classified as hazardous under the Globally Harmonized System (GHS).[2]



Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	4	H302: Harmful if swallowed
Skin irritation	2	H315: Causes skin irritation
Eye irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard	1	H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazard	1	H410: Very toxic to aquatic life with long lasting effects

GHS Pictograms:

- Health Hazard
- Irritant
- Environmental Hazard

Signal Word: Warning

First Aid Measures



Exposure Route	First Aid Procedure
Ingestion	If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[5] Do NOT induce vomiting without medical advice.[4]
Inhalation	Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4]
Skin Contact	Immediately wash with water and soap and rinse thoroughly.[2] Remove contaminated clothing.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Firefighting Measures

- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcoholresistant foam.[4][7]
- Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[4]
- Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

- Personal Precautions: Wear protective equipment and keep unprotected personnel away.
 Ensure adequate ventilation. Avoid dust formation.[4]
- Environmental Precautions: Do not let product enter drains, other waterways, or soil.[4] Inform respective authorities in case of seepage into water course or sewage system.[2]
- Methods for Cleaning Up: Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[4]



Handling and Storage Precautions

- Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes. Use only with adequate ventilation. Minimize dust generation and accumulation. Keep away from sources of ignition.[4] Do not eat, drink, or smoke when using this product.[5]
- Storage: Store in a tightly-closed container when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances. The recommended storage temperature is -20°C.[3][4][6]

Exposure Controls and Personal Protection

- Engineering Controls: Use adequate general and local exhaust ventilation to keep airborne
 concentrations low. Facilities storing or utilizing this material should be equipped with an
 eyewash fountain.[4]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]
 - Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
 - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

Toxicological Information

Genistein, the non-deuterated analogue, has been studied for its toxicological effects. It has been shown to interact with estrogen receptors and multiple other molecular targets.[8] High doses of genistein have been associated with hepatotoxicity in animal models, indicated by elevated levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[9][10]

Experimental Protocols

Genistein-d4 is primarily used as an internal standard for the accurate quantification of genistein in biological samples using GC- or LC-MS.[1] The experimental conditions for assays



involving **Genistein-d4** will mirror those of unlabeled Genistein. Below are generalized protocols for key experiments where Genistein is frequently studied.

In Vitro Tyrosine Kinase Inhibition Assay (EGFR)

This protocol describes a method to assess the inhibitory effect of Genistein on Epidermal Growth Factor Receptor (EGFR) kinase activity.

- Preparation of Reagents:
 - Prepare a stock solution of Genistein in DMSO. Further dilute to desired concentrations in kinase assay buffer.
 - Recombinant human EGFR enzyme.
 - Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).[11]
 - ATP solution.
 - Peptide substrate specific for EGFR.
- Assay Procedure:
 - In a 96-well or 384-well plate, add the EGFR enzyme to each well.
 - Add the various dilutions of Genistein or vehicle control (DMSO) to the wells and preincubate for 30 minutes at room temperature.[4]
 - Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
 - Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).[11][12]
 - Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
 - Radiometric Assay: Using [γ-³³P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.[12]



- Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity.[11][12]
- Fluorescence-based Assay: Using a fluorescent peptide substrate that changes its fluorescence properties upon phosphorylation.[4]

Data Analysis:

- Calculate the percentage of kinase inhibition for each Genistein concentration compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the Genistein concentration to determine the IC50 value.

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Apoptosis Induction and Detection by Western Blot

This protocol outlines a general method for treating cells with Genistein and detecting apoptosis markers using Western blotting.

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., HT29 colon cancer cells) in appropriate media.[13]
 - Seed the cells in culture plates or flasks and allow them to adhere overnight.
 - \circ Treat the cells with various concentrations of Genistein (e.g., 30, 50, 70 μ M) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).[13]
- Protein Extraction:
 - Harvest the cells by scraping or trypsinization.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.



- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
- Determine the protein concentration using a standard method (e.g., Bradford assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies against apoptosis markers. Key markers include:
 - Cleaved Caspase-3: An executioner caspase, its cleaved (active) form is a hallmark of apoptosis.
 - Cleaved PARP: A substrate of activated caspases; its cleavage indicates apoptosis.
 - Bcl-2 family proteins: Analyze the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - \circ Normalize the expression of target proteins to a loading control (e.g., β -actin or GAPDH).
- Data Analysis:
 - Quantify the band intensities using densitometry software.



 Compare the expression levels of apoptosis markers in Genistein-treated cells to the control cells.

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Signaling Pathways Modulated by Genistein

Genistein is known to modulate multiple key signaling pathways involved in cell proliferation, survival, and apoptosis. Its primary mechanism of action is the inhibition of protein tyrosine kinases.

EGFR and Downstream MAPK/PI3K Signaling

Genistein can inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[3] This inhibition can block the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[14] These pathways are crucial for cell growth and survival, and their inhibition by Genistein can lead to cell cycle arrest and apoptosis.

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JAK/STAT Signaling Pathway

Genistein has also been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] It can disrupt the phosphorylation of JAK1 and JAK2, which in turn prevents the activation of their downstream target, STAT3.[1] The JAK/STAT pathway is involved in cellular responses to cytokines and growth factors, and its inhibition can affect cell proliferation and survival.

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